molecular formula C63H87F3N18O17 B6295737 (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate CAS No. 1926163-83-8

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate

Cat. No. B6295737
CAS RN: 1926163-83-8
M. Wt: 1425.5 g/mol
InChI Key: PWOZZCOLXNXGSU-DRIHCAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate is a peptide hormone that is used in scientific research and laboratory experiments. It is an analog of the hypothalamic hormone luteinizing hormone-releasing hormone (LHRH), and is used in a variety of studies involving reproductive physiology, endocrinology, and molecular biology.

Scientific Research Applications

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate has been used in a variety of scientific research applications. It has been used in studies of reproductive physiology, endocrinology, and molecular biology. For example, it has been used in studies of the regulation of gonadotropin secretion, the regulation of ovarian steroidogenesis, and the regulation of gene expression. It has also been used in studies of the structure and function of the hypothalamic-pituitary-gonadal axis.

Mechanism of Action

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate acts on the hypothalamic-pituitary-gonadal (HPG) axis to regulate reproductive physiology. It binds to and activates the luteinizing hormone-releasing hormone ((Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate) receptor, resulting in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones then act on the gonads to regulate reproductive processes, such as ovarian steroidogenesis and spermatogenesis.
Biochemical and Physiological Effects
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In studies of reproductive physiology, it has been shown to stimulate the release of LH and FSH, resulting in increased gonadal steroidogenesis and spermatogenesis. It has also been shown to have an anti-inflammatory effect, and to inhibit the release of pro-inflammatory cytokines. In addition, it has been shown to have an inhibitory effect on the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate in laboratory experiments has several advantages. It is relatively easy to synthesize, and has a high yield and high purity. It is also very stable and can be stored for long periods of time. In addition, it is relatively inexpensive compared to other peptide hormones. However, it does have some limitations. It is not as potent as other peptide hormones, and it has a short half-life, which can make it difficult to maintain consistent levels in laboratory experiments.

Future Directions

There are several potential future directions for the use of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate in scientific research and laboratory experiments. It could be used to study the effects of gonadotropin secretion on the reproductive physiology of different species. It could also be used to explore the effects of different doses of the hormone on various physiological processes. In addition, it could be used to investigate the effects of the hormone on the growth and development of cancer cells. Finally, it could be used to study the effects of the hormone on gene expression and the regulation of gene networks.

Synthesis Methods

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise assembly of the peptide on an insoluble support, such as a resin, and is used for the synthesis of peptides with complex sequences. The SPPS method has been used to synthesize (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate Trifluoroacetate in a relatively straightforward manner, with high yields and high purity.

properties

IUPAC Name

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZZCOLXNXGSU-DRIHCAFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87F3N18O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH Trifluoroacetate

CAS RN

1926163-83-8
Record name 1-9-Luteinizing hormone-releasing factor (swine), 4-(O-acetyl-L-serine)-6-[O-(1,1-dimethylethyl)-D-serine]-, mixt. with 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-1-(phenylmethyl)-L-histidyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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